1-Hydrazinyl-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinyl-2-methylpropan-2-ol is a chemical compound with the molecular formula C4H12N2O. It is a hydrazine derivative featuring a hydroxyl group and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydrazinyl-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of l-chloro-2-methylpropan-2-ol with hydrazine monohydrate in the presence of sodium hydroxide. The reaction is typically carried out at 95°C and stirred overnight. After cooling to room temperature, volatiles are removed under reduced pressure .
Another method involves refluxing a mixture of the starting materials in ethanol overnight. The reaction mixture is then evaporated under high vacuum, and the residue is dissolved in ethanol. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinyl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrazine hydrate, sodium hydroxide, and ethanol. Reaction conditions often involve refluxing, heating, and cooling under reduced pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Hydrazinyl-2-methylpropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-2-methylpropan-2-ol involves its interaction with molecular targets and pathways. The compound’s hydrazine moiety allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, influencing biological processes and pathways.
Comparison with Similar Compounds
1-Hydrazinyl-2-methylpropan-2-ol can be compared with other similar compounds, such as:
Hydrazine: A simpler hydrazine derivative with broader applications but lacking the hydroxyl and methyl groups.
2-Methylpropan-2-ol: An alcohol with a similar structure but without the hydrazine moiety.
Hydroxylamine: A compound with similar reactivity but different structural features.
The uniqueness of this compound lies in its combination of hydrazine, hydroxyl, and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-hydrazinyl-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-4(2,7)3-6-5/h6-7H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAMJDERQPMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.